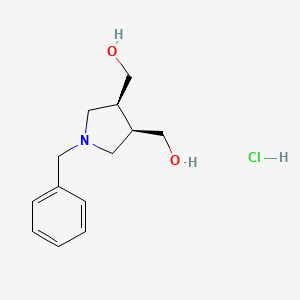

(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3S,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11;/h1-5,12-13,15-16H,6-10H2;1H/t12-,13+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMCJFUTAHNIOU-OEEJBDNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol hydrochloride is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. Research has focused on its pharmacological properties, particularly in relation to neuroprotection, enzyme inhibition, and its effects on various diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with benzyl and hydroxymethyl groups. Its molecular formula is C13H19ClN2O2, and it possesses a molecular weight of approximately 270.76 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's.

- Neuroprotective Effects : The compound exhibits neuroprotective properties by preventing neuronal cell death in models of oxidative stress, potentially through the modulation of apoptotic pathways.

Antineurodegenerative Effects

Recent studies have demonstrated that this compound significantly improves cognitive function in animal models. For instance:

- Case Study : In a study involving scopolamine-induced memory impairment in rats, administration of this compound led to improved performance in maze tests, indicating enhanced memory retention and cognitive function .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are beneficial in combating oxidative stress that contributes to neurodegeneration:

- Research Findings : In vitro assays have shown that this compound reduces reactive oxygen species (ROS) levels in neuronal cell cultures .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest it may possess activity against certain bacterial strains:

- Biological Assays : Tests against various human pathogens revealed that the compound demonstrates moderate antibacterial activity .

Summary of Research Findings

Preparation Methods

Reduction of (3S,4S)-1-Benzyl-3,4-pyrrolidindiol Precursors

One documented approach involves the reduction of a pyrrolidinediol precursor using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF):

- The starting compound, (3S,4S)-1-Benzyl-3,4-pyrrolidindiol, is dissolved in THF.

- Lithium aluminum hydride is added portionwise under ice cooling to control the reaction exotherm.

- The mixture is stirred at room temperature for 1 hour, then refluxed overnight to ensure complete reduction.

- Quenching is done carefully with water, sodium hydroxide solution, and additional water under ice cooling to neutralize excess hydride.

- The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

- The residue is recrystallized from ethyl acetate to yield the desired compound.

This method provides a yield of approximately 35% for the target compound.

Protection and Functionalization Steps

- Protection of hydroxyl groups may be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of 1H-imidazole in N,N-dimethylformamide (DMF) at room temperature.

- The reaction mixture is stirred overnight, then worked up by extraction and silica gel chromatography to isolate silyl-protected intermediates.

- This step facilitates selective transformations on the molecule without affecting the protected hydroxyl groups.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction | LiAlH4 in THF | 0–20 °C, then reflux | 1 hour + overnight | 35 | Careful quenching required |

| Protection of hydroxyl groups | TBDMS-Cl, 1H-imidazole in DMF | 20 °C (room temp) | Overnight | 35 | Silica gel chromatography used |

| Recrystallization | Ethyl acetate | Ambient | Until crystallized | - | Purification step |

Additional Notes from Patent Literature

- Although no direct patent describes the exact preparation of this compound, related synthetic methodologies for pyrrolidine diols involve transformations of tetrahydrofuran diols or pyrrolidine intermediates through sulfonate intermediates or other functional group interconversions.

- These processes underscore the importance of stereochemical control and selective functional group manipulation in the synthesis of such compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.